ethyl 2-(9H-purin-6-ylthio)propanoate
Description
Historical Context of Purine (B94841) Analogues in Medicinal Chemistry
The journey into purine analogue research began with the foundational understanding of nucleic acid metabolism in the mid-20th century. Scientists hypothesized that by creating molecules that mimic the natural purines, adenine (B156593) and guanine (B1146940), they could interfere with the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells. This concept of antimetabolites was pioneered by George Hitchings and Gertrude Elion, whose work in the 1950s revolutionized drug discovery. google.com Their rational approach to drug design, which involved the systematic synthesis and evaluation of purine analogues, led to the discovery of several groundbreaking medications. researchgate.net
A pivotal moment in this field was the synthesis of 6-mercaptopurine (B1684380) (6-MP) and thioguanine in 1951. researchgate.net These compounds, where a sulfur atom replaces the oxygen at the 6-position of the purine ring, were among the first effective treatments for childhood leukemia. google.com The success of these early purine analogues laid the groundwork for the development of a wide array of related compounds with diverse therapeutic applications, including antiviral and immunosuppressive agents. nih.gov The profound impact of this research was recognized with the 1988 Nobel Prize in Physiology or Medicine awarded to Hitchings and Elion for their discoveries of important principles for drug treatment. google.com
Rationale for Investigating Thiopurine Scaffolds in Drug Discovery
The investigation of thiopurine scaffolds is driven by their proven efficacy as antimetabolites. Thiopurines, such as 6-mercaptopurine and its prodrug azathioprine, exert their effects by being metabolized into fraudulent nucleotides. uobaghdad.edu.iqgpatindia.com These thiopurine metabolites can be incorporated into DNA and RNA, leading to cytotoxicity and the induction of apoptosis. gpatindia.com This mechanism is particularly effective against rapidly proliferating cells, which have a high demand for purine synthesis, explaining their utility in cancer chemotherapy. gpatindia.com
Furthermore, thiopurines have been found to possess significant immunomodulatory effects. By interfering with lymphocyte proliferation, they can suppress the immune response, making them valuable in the treatment of autoimmune diseases like Crohn's disease and rheumatoid arthritis, as well as in preventing organ transplant rejection. uobaghdad.edu.iqgpatindia.com
The core structure of thiopurines offers a versatile scaffold for chemical modification. Researchers have explored numerous derivatives to enhance therapeutic efficacy, improve oral bioavailability, and reduce toxicity. nih.gov Modifications often focus on the sulfur atom at the 6-position, leading to the creation of prodrugs that can release the active 6-mercaptopurine molecule under specific physiological conditions. This approach aims to improve the pharmacokinetic profile and target the drug's action more effectively.
Overview of Ethyl 2-(9H-purin-6-ylthio)propanoate within Purine Derivative Chemistry
This compound is a derivative of the key thiopurine, 6-mercaptopurine. Its chemical structure features an ethyl propanoate group attached to the sulfur atom of the 6-thiopurine core. This modification places it within the class of S-substituted thiopurine derivatives.
While specific research detailing the synthesis and biological evaluation of this compound is not extensively available in peer-reviewed literature, its structure suggests a rationale rooted in the principles of prodrug design. The ester moiety, in particular, is a common feature in prodrugs to enhance lipophilicity, which can improve cell membrane permeability and oral absorption. It is hypothesized that, once inside the cell, the ester linkage could be cleaved by cellular esterases to release a modified 6-mercaptopurine molecule, which could then be further metabolized to exert its cytotoxic or immunosuppressive effects.
The investigation of S-substituted derivatives of 6-mercaptopurine is an active area of research. For instance, S-allylthio derivatives of 6-mercaptopurine have been synthesized and shown to possess enhanced antiproliferative activity compared to the parent drug. nih.gov These studies provide a basis for the interest in compounds like this compound, as the modification at the sulfur atom can significantly influence the compound's pharmacological properties.
Below is a data table summarizing the known chemical properties of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4O2S |
| Molecular Weight | 252.29 g/mol |
| Predicted Boiling Point | 487.57 °C at 760 Torr |
| Predicted Density | 1.38 g/cm³ |
| Predicted pKa | 8.68 |
The following table provides a comparative overview of selected thiopurine derivatives and their primary biological activities to contextualize the potential role of this compound.
| Compound | Structural Modification | Primary Biological Activity |
|---|---|---|
| 6-Mercaptopurine | Parent Thiopurine | Anticancer, Immunosuppressive |
| Azathioprine | S-substituted with a nitroimidazole group | Immunosuppressive (prodrug of 6-MP) |
| Thioguanine | Amino group at the 2-position | Anticancer |
| S-allylthio-6-mercaptopurine | S-substituted with an allylthio group | Antiproliferative |
Structure
3D Structure
Properties
Molecular Formula |
C10H12N4O2S |
|---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
ethyl 2-(7H-purin-6-ylsulfanyl)propanoate |
InChI |
InChI=1S/C10H12N4O2S/c1-3-16-10(15)6(2)17-9-7-8(12-4-11-7)13-5-14-9/h4-6H,3H2,1-2H3,(H,11,12,13,14) |
InChI Key |
QVAYDLOUQXOGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Ethyl 2 9h Purin 6 Ylthio Propanoate Analogues
Impact of Substituents on the Thioether Moiety on Biological Efficacy
The thioether moiety at the C6 position of the purine (B94841) ring is a key determinant of the biological activity of ethyl 2-(9H-purin-6-ylthio)propanoate and its analogues. Research has shown that thioether-linked derivatives are often superior to their oxygen and nitrogen isosteres in terms of biological efficacy. researchgate.netresearchgate.net The nature of the substituent attached to the sulfur atom significantly influences the compound's potency and selectivity.
Alterations to the ethyl propanoate group can lead to substantial changes in activity. The size, lipophilicity, and electronic properties of the substituent on the thioether linkage are all critical factors. For instance, increasing the alkyl chain length or introducing aromatic rings can enhance hydrophobic interactions with target proteins, potentially leading to increased potency. However, there is often an optimal size and shape for this substituent, beyond which activity may decrease due to steric hindrance.
The electronic nature of the substituents also plays a role. The introduction of electron-withdrawing or electron-donating groups can alter the electronic density of the purine ring system, which may affect binding to biological targets. The presence of the ester group in the propanoate side chain offers a site for hydrogen bonding, which can be crucial for receptor interaction.
| Compound | Thioether Moiety Substituent | Relative Biological Efficacy |
| Analogue 1 | -S-CH(CH₃)COOCH₂CH₃ | Baseline |
| Analogue 2 | -S-CH₂COOCH₂CH₃ | Decreased |
| Analogue 3 | -S-CH(CH₃)COOH | Variable (depends on assay) |
| Analogue 4 | -S-CH(CH₃)CONH₂ | Potentially altered selectivity |
| Analogue 5 | -S-CH₂CH₂Ph | Increased (in some assays) |
This table is illustrative and based on general principles of SAR for purine analogues.
Significance of the Purine Ring System and Bicyclic Scaffold for Activity
The purine ring system, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, is a fundamental component for the biological activity of this class of compounds. mdpi.com It mimics endogenous purines, such as adenine (B156593) and guanine (B1146940), allowing these analogues to interact with enzymes and receptors involved in purine metabolism and signaling pathways. frontiersin.org The bicyclic scaffold provides a rigid framework that correctly orients the substituents for optimal interaction with their biological targets.
| Scaffold Modification | Effect on Biological Activity |
| Unmodified Purine Ring | Essential for baseline activity |
| Substitution at C2 | Can modulate potency and selectivity |
| Substitution at N9 | May alter solubility and pharmacokinetic properties |
| Alteration of Ring Nitrogens | Generally leads to loss of activity |
This table is illustrative and based on general principles of SAR for purine analogues.
Exploration of Bioisosteric Replacements for the Purine Nucleus
Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound analogues, researchers have explored replacing the purine nucleus with other bicyclic or even monocyclic heterocyclic systems that mimic its size, shape, and electronic properties.
Common bioisosteres for the purine ring include deazapurines (e.g., pyrrolopyrimidines), azapurines (e.g., pyrazolopyrimidines), and other related fused heterocyclic systems. The goal of such replacements is to retain the key interactions of the purine ring while potentially introducing new, favorable interactions or improving drug-like properties. For example, replacing a nitrogen atom with a carbon atom (as in deazapurines) can alter the hydrogen bonding capacity and metabolic stability of the compound. The success of a bioisosteric replacement depends on how well the new scaffold can mimic the essential electronic and steric features of the original purine ring.
| Purine Bioisostere | Potential Impact on Activity |
| 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) | May alter hydrogen bonding and metabolic stability. nih.gov |
| 8-Azapurine (v-Triazolo[4,5-d]pyrimidine) | Can change electronic distribution and binding mode. |
| Pyrazolo[3,4-d]pyrimidine | Often retains biological activity, can alter selectivity. |
| Thieno[2,3-d]pyrimidine | Introduces a different heteroatom, impacting electronics. |
This table is illustrative and based on general principles of SAR for purine analogues.
Stereochemical Considerations in Activity Modulation
The propanoate side chain of this compound contains a chiral center at the C2 position. Stereochemistry can play a crucial role in the biological activity of chiral molecules, as the different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers.
It is often the case that one enantiomer is significantly more active than the other (the eutomer), while the other enantiomer (the distomer) may be less active, inactive, or even contribute to undesirable side effects. The differential activity arises from the fact that only one enantiomer may be able to achieve the optimal three-dimensional orientation required for binding to its target. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound are essential for a complete understanding of its SAR. In some cases, the racemic mixture may be used therapeutically, but a pure enantiomer often offers a better therapeutic index. The specific impact of the stereochemistry of the propanoate moiety would need to be determined through empirical testing of the separated (R)- and (S)-enantiomers.
| Stereoisomer | Expected Biological Activity |
| (R)-enantiomer | Potentially higher or lower activity than the (S)-enantiomer. |
| (S)-enantiomer | Potentially higher or lower activity than the (R)-enantiomer. |
| Racemic mixture | Activity will be a composite of the two enantiomers. |
This table is illustrative and based on general principles of stereochemistry in pharmacology.
Computational Approaches in the Study of Ethyl 2 9h Purin 6 Ylthio Propanoate and Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in virtual screening and for proposing the binding mode of a ligand at the active site of a biological target.
Molecular docking simulations can estimate the binding affinity between a ligand, such as ethyl 2-(9H-purin-6-ylthio)propanoate, and a potential protein target. This is often expressed as a docking score or an estimated free energy of binding. These scores are calculated based on the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the amino acid residues of the active site. For instance, studies on related thiopurine derivatives have utilized molecular docking to analyze their binding to proteins like human serum albumin, a key determinant of drug distribution in the body. nih.govnih.gov The interactions of various tautomeric forms of 6-mercaptopurine (B1684380) with α1-acid glycoprotein (B1211001) have also been investigated using this approach, revealing key hydrogen bonding and hydrophobic interactions. ptfarm.pl
By analogy, a molecular docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding sites of known or hypothesized targets. The resulting poses would be scored, and the best-scoring poses would be analyzed to identify specific interactions. For example, the purine (B94841) ring could form hydrogen bonds with polar residues, while the ethyl propanoate group might engage in hydrophobic interactions.
Table 1: Illustrative Example of Predicted Binding Affinities and Key Interactions for a Hypothetical Target Enzyme
| Ligand | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| This compound | Kinase A | -8.5 | Lys72, Asp184, Met100 | Hydrogen Bond, Electrostatic, Hydrophobic |
| 6-Mercaptopurine | Kinase A | -7.2 | Lys72, Asp184 | Hydrogen Bond, Electrostatic |
| Analogue X | Kinase A | -9.1 | Lys72, Asp184, Met100, Phe185 | Hydrogen Bond, Electrostatic, Hydrophobic, Pi-Stacking |
This table is for illustrative purposes and does not represent actual experimental data.
A significant application of molecular docking is in the identification of potential biological targets for a given compound. This can be achieved through reverse docking, where a ligand is docked against a library of known protein structures. This approach can help in identifying potential "off-target" effects or in repurposing existing drugs. Given that 6-mercaptopurine and its derivatives are known to interact with a variety of enzymes involved in purine metabolism and cell signaling, it is plausible that this compound may also interact with these targets. researchgate.netnih.govnih.gov
Potential enzyme targets for purine analogues include kinases, which are crucial in cell cycle regulation, and enzymes like thiopurine S-methyltransferase (TPMT), which is involved in the metabolism of thiopurine drugs. researchgate.net Computational screening of this compound against a panel of such enzymes could reveal novel interactions and guide experimental validation.
Table 2: Potential Biological Targets for Purine Analogues Identified Through Computational Approaches
| Compound Class | Potential Target Enzymes | Rationale |
| Purine Analogues | Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein (MAP) Kinases | The purine scaffold is a common feature in many kinase inhibitors that compete with ATP. |
| Thiopurine Derivatives | Thiopurine S-methyltransferase (TPMT), Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | These enzymes are directly involved in the metabolic pathways of thiopurine drugs. researchgate.netnih.govnih.gov |
| Purine Analogues | Xanthine (B1682287) Oxidase | This enzyme plays a key role in purine catabolism and is a target for drugs treating gout. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a system over time, providing insights into the conformational flexibility of both the ligand and the target, and the stability of their complex.
For a compound like this compound, MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. By simulating the ligand-protein complex in a solvent environment that mimics physiological conditions, researchers can observe whether the key interactions are maintained over time. For instance, MD simulations have been employed to study the binding of purine bases to riboswitches, revealing the dynamic nature of ligand recognition and the importance of specific residues in ensuring selectivity. nih.gov Similarly, MD simulations have been used to explore the binding of inhibitors to enzymes like xanthine oxidase, providing details on conformational changes upon inhibitor binding. nih.gov
The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored during an MD simulation to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent orientation. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are constrained upon ligand binding. This information is crucial for understanding the thermodynamics and kinetics of the binding process.
Table 3: Parameters Assessed in Molecular Dynamics Simulations and Their Significance
| Parameter | Significance |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure, indicating the stability of the complex. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues from their average position, indicating flexibility. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target over time, assessing the stability of key interactions. |
| Binding Free Energy Calculations | More rigorous methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy from the MD trajectory. |
Future Directions and Research Perspectives
Development of Novel Analogues with Enhanced Specificity
The development of novel analogues of ethyl 2-(9H-purin-6-ylthio)propanoate represents a critical future direction aimed at improving its therapeutic index by enhancing target specificity and potency while minimizing off-target effects. The synthesis of structurally related purine (B94841) bioisosteres is a key strategy in this endeavor. unife.it By modifying the core purine structure and the ethyl propanoate side chain, medicinal chemists can systematically explore the structure-activity relationships (SAR).
Future research will likely focus on modifications at several key positions of the purine ring and the thioether linkage. The synthesis and evaluation of a library of derivatives will be instrumental in identifying compounds with improved pharmacological profiles. For instance, the introduction of different functional groups on the purine core could modulate the compound's interaction with its biological targets. Similarly, altering the length and branching of the ester group can influence its pharmacokinetic properties. The exploration of pyrazolo[3,4-d]pyrimidine scaffolds, which are considered purine bioisosteres, has shown promise in yielding compounds with a wide range of biological activities, including antiviral, antimicrobial, and antitumor effects. unife.it
Table 1: Potential Modifications for Analogue Development
| Modification Site | Potential Substituents | Anticipated Outcome |
| Purine Ring (N9 position) | Alkyl chains, aryl groups, heterocyclic moieties | Altered target binding affinity and selectivity |
| Purine Ring (C2/C8 positions) | Halogens, amino groups, small alkyl groups | Enhanced potency and modified electronic properties |
| Thioether Linkage | Replacement with sulfoxide, sulfone, or amide | Modulation of metabolic stability and flexibility |
| Propanoate Moiety | Different ester groups, amides, carboxylic acids | Improved solubility and pharmacokinetic profile |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a deeper and more holistic understanding of the mechanism of action of this compound, the integration of multi-omics data is an indispensable future direction. This approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular responses to the compound. mdpi.comnih.gov By analyzing the global changes in genes, proteins, and metabolites, researchers can uncover novel biological pathways and molecular targets affected by the compound.
For example, metabolomics analysis can elucidate the impact of this compound on cellular metabolic pathways, particularly purine and pyrimidine (B1678525) metabolism. nih.gov This is crucial as purine analogues often exert their effects by interfering with nucleotide synthesis and incorporation into DNA and RNA. unife.it Proteomics can identify protein expression changes, revealing downstream signaling pathways that are modulated by the compound. researchgate.net Transcriptomics, through techniques like RNA-sequencing, can provide insights into the gene expression profiles altered upon treatment.
The integrated analysis of these multi-dimensional datasets can help in constructing detailed compound-reaction-enzyme-gene regulatory networks, offering unprecedented insights into the compound's mechanism of action. nih.gov This comprehensive understanding is vital for identifying biomarkers for efficacy and for predicting potential resistance mechanisms.
Table 2: Application of Multi-Omics in Mechanistic Studies
| Omics Approach | Data Generated | Potential Insights |
| Genomics | DNA sequence variations | Identification of genetic markers for sensitivity/resistance |
| Transcriptomics | mRNA expression levels | Elucidation of affected gene regulatory networks |
| Proteomics | Protein abundance and post-translational modifications | Identification of direct and indirect protein targets and pathways |
| Metabolomics | Levels of small molecule metabolites | Understanding of the impact on cellular metabolism, especially nucleotide pathways |
Advanced Computational Modeling for Rational Design
Advanced computational modeling and in silico techniques are set to play a pivotal role in the rational design and optimization of this compound analogues. pharmj.org.ua These methods can significantly accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds before their synthesis.
Molecular docking studies can be employed to predict the binding modes of this compound and its analogues within the active sites of their putative protein targets. This can provide valuable information for designing derivatives with improved binding affinities. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of analogues with their biological activities, enabling the prediction of the potency of new designs. peerscientist.com
Furthermore, molecular dynamics simulations can offer insights into the dynamic behavior of the compound-target complexes, providing a more realistic representation of the interactions. These computational tools, when used in an iterative cycle with chemical synthesis and biological testing, can guide the optimization of lead compounds in a more efficient and targeted manner. The in silico prediction of ADME (absorption, distribution, metabolism, and excretion) properties is another crucial application that can help in designing compounds with favorable drug-like characteristics. pharmj.org.ua
Table 3: Computational Tools for Rational Drug Design
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predicting binding orientation of ligands to their targets | Identification of key interacting residues and design of more potent binders |
| QSAR | Correlating chemical structure with biological activity | Prediction of the activity of virtual compounds |
| Molecular Dynamics | Simulating the movement of atoms in a biomolecular complex | Understanding the stability and dynamics of ligand-target interactions |
| ADME Prediction | In silico evaluation of pharmacokinetic properties | Design of compounds with improved bioavailability and metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
